molecular formula C18H12F3N3O5 B2744632 Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate CAS No. 339106-36-4

Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate

Cat. No.: B2744632
CAS No.: 339106-36-4
M. Wt: 407.305
InChI Key: OCUSKUZDGIJMSC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxoisoquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N3O5/c1-29-17(26)13-9-23(16(25)12-5-3-2-4-11(12)13)22-14-7-6-10(18(19,20)21)8-15(14)24(27)28/h2-9,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUSKUZDGIJMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C2=CC=CC=C21)NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (CAS No. 339106-36-4) is a synthetic compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C18H12F3N3O5
Molecular Weight 407.3 g/mol
Density 1.548 g/cm³ (predicted)
Boiling Point 501.7 °C (predicted)
Acidity Constant (pKa) -4.16 (predicted)

These properties suggest a complex structure that may contribute to its biological activity.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on isoquinoline derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:

  • Apoptosis Induction : Isoquinoline derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Kinases : Some studies suggest that similar compounds can inhibit kinases involved in cancer progression, thus preventing tumor growth.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS is a known mechanism through which many anticancer agents exert their effects, potentially leading to oxidative stress in cancer cells.

Case Studies

Several studies have highlighted the potential of this compound in preclinical settings:

  • Study on Cell Lines : A study investigated the effects of this compound on breast cancer cell lines and reported a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity.
  • Animal Models : In vivo studies using murine models demonstrated that administration of this compound led to a marked decrease in tumor size compared to control groups, reinforcing its potential as an effective anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

(a) Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
  • CAS No.: 339106-28-4 (same as target compound)
  • Key Difference: Methylation of the anilino nitrogen (vs. non-methylated in the target compound).
(b) Methyl 1-[[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl-[3-oxo-3[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclobutane-1-carboxylate
  • Key Features : Contains a cyclobutane ring and pyrimidine substituent.
  • Comparison : The trifluoromethyl and nitro groups are retained, but the extended polycyclic structure may enhance pharmacokinetic properties (e.g., solubility, metabolic stability) .

Heterocyclic Core Analogues

(a) Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate
  • Structural Difference: Pyrrolo[3,2,1-ij]quinoline core (vs. isoquinoline in the target compound).
(b) Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Key Features : Hydroxy group at position 4 and ethyl ester (vs. methyl ester in the target compound).
  • Comparison : The hydroxy group introduces hydrogen-bonding capacity, which could enhance solubility but reduce membrane permeability .

Bioactive Analogues

(a) 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide
  • Key Features: Shares the 2-nitro-4-(trifluoromethyl)anilino moiety but replaces the isoquinoline core with a pyridinecarboxamide scaffold.
  • Biological Relevance: Reported for antiviral and anticancer activity, suggesting the nitro-CF₃-anilino group may be a pharmacophore .
(b) Propiconazole and Etaconazole
  • Structural Basis : Triazole-containing fungicides with dichlorophenyl groups.
  • Comparison: While lacking the isoquinoline core, these compounds highlight the importance of electron-withdrawing groups (e.g., -CF₃, -NO₂) in agrochemical activity .

Comparative Data Table

Compound Name / CAS No. Core Structure Key Substituents Biological/Industrial Relevance Source
Target Compound (339106-28-4) Isoquinoline -NO₂, -CF₃, methyl ester Potential pesticidal/pharmaceutical
Methyl 4-methyl-2-oxo-pyrroloquinoline Pyrroloquinoline Methyl ester, oxo group Alkaloid synthesis
2-[[...]thio]-3-pyridinecarboxamide Pyridinecarboxamide -NO₂, -CF₃, isoxazole Antiviral, anticancer
Propiconazole (60207-90-1) Triazole Dichlorophenyl, propyl-dioxolane Agricultural fungicide

Research Findings and Implications

  • Nitro and Trifluoromethyl Groups : These substituents are critical for bioactivity, enhancing electron-deficient character and resistance to metabolic degradation .
  • Core Modifications: Replacing the isoquinoline core with pyrroloquinoline or pyridinecarboxamide alters target selectivity (e.g., kinase inhibition vs. antifungal activity) .
  • Synthetic Challenges : The target compound’s synthesis requires precise control of nitro-group positioning and esterification steps, as evidenced by patent methodologies .

Q & A

Q. What are the recommended methodologies for synthesizing Methyl 2-[2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate with high purity?

Methodological Answer: Synthesis protocols often involve refluxing precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures . Key steps include:

  • Reaction Optimization : Monitor reaction progress via TLC/HPLC to ensure complete conversion. Adjust reflux duration (3–5 hours) based on precursor reactivity .
  • Purification : Filter crystalline precipitates and wash sequentially with acetic acid, water, ethanol, and diethyl ether to remove impurities. Recrystallization improves purity (>95%) .
  • Purity Assessment : Use melting point analysis (e.g., 183.5–184.6°C for structurally similar compounds) and HPLC with UV detection (λ = 254 nm) .

Q. Table 1: Physical Properties of Related Compounds

CompoundCAS RNMelting Point (°C)Purity Grade
Methyl 4-aminothiophene-3-carboxylate39978-14-8183.5–184.6 (dec.)97%
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde438577-61-8131–13395%

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR Analysis : Confirm aromatic proton environments (e.g., trifluoromethyl and nitro group proximity via 1^1H and 19^19F NMR).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., calculated for C₁₈H₁₃F₃N₂O₄: 402.08 g/mol).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, particularly for steric effects from the nitro and trifluoromethyl groups .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproduct formation be systematically addressed?

Methodological Answer: Adopt a split-plot experimental design to isolate variables:

  • Independent Variables : Vary catalyst concentration (e.g., sodium acetate), temperature, and solvent ratios.
  • Statistical Analysis : Use ANOVA to identify significant factors affecting yield. For example, a 10% increase in acetic acid volume may reduce byproducts by 15% .
  • Byproduct Characterization : Employ LC-MS to identify side products (e.g., incomplete nitro reduction or ester hydrolysis) and adjust reaction conditions accordingly .

Q. What frameworks guide the study of this compound’s environmental or biological interactions?

Methodological Answer: Apply the INCHEMBIOL project’s conceptual framework :

  • Environmental Fate : Assess hydrolysis rates (pH 5–9 buffers) and photodegradation (UV-Vis exposure).
  • Biological Impact : Use in vitro assays (e.g., cytotoxicity in HepG2 cells) and in silico models (QSAR) to predict bioaccumulation or enzyme inhibition.
  • Ecotoxicology : Conduct microcosm studies to evaluate effects on aquatic organisms (e.g., Daphnia magna) at sub-ppm concentrations .

Q. How can computational methods enhance mechanistic understanding of its reactivity?

Methodological Answer: Leverage density functional theory (DFT) and molecular dynamics (MD):

  • DFT Calculations : Map electron density around the nitro and trifluoromethyl groups to predict electrophilic/nucleophilic sites (e.g., B3LYP/6-31G* basis set).
  • MD Simulations : Model solvent interactions (e.g., acetic acid polarity effects on reaction kinetics) .
  • Validation : Cross-reference computational data with experimental kinetic studies (e.g., Arrhenius plots for activation energy) .

Q. What strategies resolve discrepancies in literature-reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply heterogeneity tests (Cochran’s Q) to identify outliers .
  • Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Dose-Response Modeling : Use Hill equation fits to compare potency across studies and adjust for batch-to-batch purity differences (e.g., 97% vs. 95% grades) .

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